molecular formula C3H8N2O2 B154884 (R)-2,3-Diaminopropanoic acid CAS No. 1915-96-4

(R)-2,3-Diaminopropanoic acid

Cat. No. B154884
CAS RN: 1915-96-4
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-UWTATZPHSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula, a ball-and-stick model, or a space-filling model.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. It may also include computational studies to predict these properties.


Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-2,3-Diaminopropanoic acid plays a crucial role in various scientific fields. It serves as a key structural fragment in biologically active compounds, contributing to their biological significance. This amino acid and its derivatives, such as esters and amides, have gained attention for their roles in organic chemistry and biochemistry. Their applications include being part of the environmentally safe production of hydrogen for fuel cells, acting as a selective carrier of CO2 through gel membranes, and even in food chemistry as an inhibitor of polyphenol oxidase and enhancer of Maillard browning (Viso et al., 2011).

Expedient Synthesis

The synthesis of racemic 2,3-diaminopropanoic acid derivatives has been achieved through conjugate addition of amines to dehydroalanine derivatives. This method enables differentiation of the two amine groups in substituted 2,3-diaminopropanoic acids and is suitable for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).

Enantiomerically Pure Synthesis

The synthesis of enantiomerically pure 2,3-diamino acids has been achieved through chiral imidazolidin-2-ones. This approach allows for the production of both (R)- and (S)-2,3-diaminopropanoic acid, highlighting the compound's versatility in synthetic applications (Cardillo et al., 1991).

Quantitative Analysis in Food

(R)-2,3-Diaminopropanoic acid has been analyzed in food sources like grass pea (Lathyrus sativus) using methods like capillary zone electrophoresis. This quantification is important for understanding its concentration and impact on food safety and quality (Arentoft & Greirson, 1995).

Biosynthesis and Metabolic Pathways

The biosynthesis of L-2,3-diaminopropanoic acid has been studied in microbial metabolites. Understanding its biosynthetic pathways is crucial for potential applications in biotechnology and pharmacology (Baan et al., 1985).

Asymmetric Synthesis

The asymmetric synthesis of 2,3-diamino acids via Mannich reaction has been achieved with high yields and excellent enantiomeric excesses. This method is significant for producing 3-aryl-2,3-diaminopropanoic acids with precise stereochemical control (Zhang et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It may also include recommendations for safe handling and disposal of the compound.


Future Directions

This involves identifying areas where further research is needed. This could include the development of more efficient synthesis methods, the exploration of new reactions, or the investigation of new biological activities.


properties

IUPAC Name

(2R)-2,3-diaminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYZEOJVXMISF-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348547
Record name (R)-2,3-Diaminopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,3-Diaminopropanoic acid

CAS RN

1915-96-4
Record name (R)-2,3-Diaminopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PA Grieco, M Reilly - Tetrahedron letters, 1998 - Elsevier
Coupling of the fluorenylmethyl ester 3 (R = Fm) of (S)-5-bromotryptophan with N α -BOC-(S)-asn-O-benzoyl-(R)-ise 9 gave rise to tripeptide 10. Cleavage of the BOC group in 10 …
Number of citations: 21 www.sciencedirect.com
P Davoli, A Forni, I Moretti, F Prati - Tetrahedron: Asymmetry, 1995 - Elsevier
The S N 2-like mechanism of the nucleophilic attack of sodium azide on (S)-(−)-N-acetyl-2-methoxycarbonylaziridine was verified through the chemical correlation of the ring-opening …
Number of citations: 24 www.sciencedirect.com
S Milewski, F Mignini, I Covelli… - Journal of medical and …, 1994 - academic.oup.com
Secretion of aspartic (acid) proteinase by Candida albicans is inhibited by the action of a new anticandidal agent. l-lysyl-l-norvalyl-[N 3 -(4-methoxyfumaroyl)]-l-2,3-diaminopropanoic …
Number of citations: 22 academic.oup.com
BL Lu, GM Williams, MA Brimble - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
Agonists of Toll-like Receptor 2 (TLR2) are attractive synthetic targets due to their use as adjuvants in immunotherapies to treat various diseases notably, cancer. An indepth …
Number of citations: 21 pubs.rsc.org
J Gao, S Liu, C Zhou, D Lara, Y Zou, Y Hai - Nature Catalysis, 2023 - nature.com
Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyse a diverse range of chemical transformations. Despite their extraordinary functional diversity, no PLP-dependent enzyme is …
Number of citations: 0 www.nature.com
SMS Curzon - 2012 - search.proquest.com
The marine natural product cyclocinamide A was isolated from a Psammocinia sponge found in the waters of Papua New Guinea. The very similar natural product cyclocinamide B was …
Number of citations: 3 search.proquest.com
P Tovillas, I García, P Oroz, N Mazo… - The Journal of …, 2018 - ACS Publications
Starting from commercially available (S)-isoserine and effectively accessible (S)-α-methylserine, enantiopure cyclic sulfamidates have been prepared as chiral building blocks for the …
Number of citations: 12 pubs.acs.org
B Lu - 2019 - researchspace.auckland.ac.nz
Toll-like Receptor 2 (TLR2) is a transmembrane pattern recognition receptor found on the surface of dendritic cells and is involved in the environmental sampling of antigenic material. …
Number of citations: 0 researchspace.auckland.ac.nz
UK Nadir, RV Krishna, A Singh - Tetrahedron letters, 2005 - Elsevier
The synthesis of chiral diamines and diamino acids has been achieved from the corresponding N-arylsulfonyl aziridines through reaction with a chiral isocyanate and subsequent …
Number of citations: 35 www.sciencedirect.com
CH Chang - 2020 - discovery.ucl.ac.uk
Firefly luciferin, also called D-luciferin, is the natural compound that bioluminesces in certain beetles and flies. This small molecule has been used for bioluminescence imaging (BLI), for …
Number of citations: 1 discovery.ucl.ac.uk

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